molecular formula C15H17NO B8587708 5-Amino-2-(4-ethylbenzyl)phenol

5-Amino-2-(4-ethylbenzyl)phenol

Cat. No.: B8587708
M. Wt: 227.30 g/mol
InChI Key: PLLTXSXQMKSGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5-Amino-2-(4-ethylbenzyl)phenol is a synthetic organic compound with the molecular formula C 15 H 17 NO and a molecular weight of 227.30 g/mol . It features both a phenolic hydroxyl group and a primary aromatic amine group, which are functional motifs commonly associated with significant biological activity in medicinal chemistry and biochemical research. Research Applications and Value While specific studies on this compound are limited, its structure suggests potential as a valuable scaffold in pharmacological and biological research. Phenolic compounds, as a class, are extensively studied for their diverse bioactivities. Researchers may investigate this compound in the following contexts: Antimicrobial and Antifungal Research: Natural and synthetic phenolics are known for their ability to disrupt microbial cell membranes, inhibit enzymes, and induce oxidative stress in pathogens . This compound could serve as a lead structure in developing new anti-infective agents. Neurodegenerative Disease Research: Certain phenolic compounds inhibit enzymes like cholinesterase, a target in the therapeutic management of Alzheimer's disease . Metabolic Disorder Studies: Phenolics can inhibit carbohydrate-hydrolyzing enzymes, a mechanism relevant to type 2 diabetes mellitus therapy . Chemical Synthesis: The presence of two distinct functional groups (amine and phenol) makes this compound a versatile building block or intermediate for synthesizing more complex molecules for high-throughput screening and library development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

5-amino-2-[(4-ethylphenyl)methyl]phenol

InChI

InChI=1S/C15H17NO/c1-2-11-3-5-12(6-4-11)9-13-7-8-14(16)10-15(13)17/h3-8,10,17H,2,9,16H2,1H3

InChI Key

PLLTXSXQMKSGLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=C(C=C2)N)O

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 4 Ethylbenzyl Phenol and Derivatives

Retrosynthetic Analysis of 5-Amino-2-(4-ethylbenzyl)phenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com

Key Disconnections and Strategic Transformations

The primary functional groups in this compound that guide the retrosynthetic strategy are the amino group and the benzyl (B1604629) group attached to the phenol (B47542) ring.

A key disconnection can be made at the carbon-nitrogen bond of the amino group. This is a common and effective strategy as it simplifies the molecule significantly in the initial steps. youtube.com This disconnection suggests that the amino group can be introduced in a forward synthesis via reactions such as reductive amination or the reduction of a nitro group.

Another strategic disconnection is at the bond connecting the benzyl group to the phenol ring. This C-C bond formation can be achieved through a Friedel-Crafts type reaction. Friedel-Crafts acylation is generally more reliable than alkylation due to the potential for carbocation rearrangements in the latter. youtube.com

Identification of Precursor Molecules

Based on the disconnections, several precursor molecules can be identified.

The disconnection of the amino group points towards a ketone as a precursor for a reductive amination pathway. youtube.com Specifically, a substituted benzophenone (B1666685) derivative could serve as a key intermediate.

The Friedel-Crafts disconnection suggests a substituted phenol and an appropriate acylating or alkylating agent as starting materials. For instance, a phenol derivative could be reacted with a 4-ethylbenzoyl chloride in a Friedel-Crafts acylation, followed by reduction of the resulting ketone.

A plausible set of readily available starting materials could include a substituted anisole (B1667542) (methoxyphenol) and a derivative of 4-ethylbenzoic acid. The methoxy (B1213986) group in anisole is a good para-directing group for electrophilic aromatic substitution reactions like Friedel-Crafts acylation. youtube.com

Development of Synthetic Routes to this compound

Following the retrosynthetic analysis, several forward synthetic routes can be devised to construct the target molecule.

Strategies for Introducing the Amino Group

The introduction of the amino group is a critical step in the synthesis. Two common and effective strategies are reductive amination and a nitration-reduction sequence.

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org In the synthesis of this compound, a precursor ketone would first be synthesized. This ketone would then react with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the desired primary amine. libretexts.orgyoutube.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). youtube.comlibretexts.org Catalytic hydrogenation over a metal catalyst like nickel can also be employed. libretexts.org The choice of reducing agent can be crucial for the selectivity of the reaction. youtube.com A variety of catalysts, including palladium and iridium complexes, have been developed for efficient reductive aminations. organic-chemistry.org

A general scheme for reductive amination is as follows:

Step 1: Imine Formation: The ketone precursor reacts with ammonia to form an imine intermediate.

Step 2: Reduction: The imine is reduced to the amine using a suitable reducing agent.

This method offers a direct and often high-yielding route to amines. nih.gov

An alternative and widely used method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. youtube.com This two-step process involves:

Step 1: Nitration: The aromatic ring of a suitable precursor is nitrated using a mixture of nitric acid and sulfuric acid. This introduces a nitro group (-NO2) onto the ring. The position of nitration is directed by the existing substituents on the ring.

Step 2: Reduction: The nitro group is then reduced to an amino group (-NH2). Common reducing agents for this transformation include metals like tin or iron in the presence of acid (e.g., HCl), or catalytic hydrogenation. youtube.com

For the synthesis of this compound, a precursor such as 2-(4-ethylbenzyl)phenol (B8477322) would be nitrated. The directing effects of the hydroxyl and benzyl groups would need to be considered to achieve the desired regiochemistry. Subsequent reduction of the nitro-intermediate would yield the final product. The accessibility of the precursor nitro compound is a key consideration in this synthetic route. google.com The generation of 4-amino-2-nitrophenol (B85986) from 5-nitrobenzofuroxan and p-aminophenol has been proposed in the literature, highlighting potential routes to related structures. researchgate.net

Strategies for Introducing the 4-Ethylbenzyl Moiety

The construction of the this compound molecule requires the formation of a carbon-carbon bond between the C2 position of the aminophenol core and the benzylic carbon of the 4-ethylbenzyl group. Two primary strategies for achieving this are the traditional Friedel-Crafts reaction and modern palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation or Acylation Followed by Reduction

The Friedel-Crafts reaction, discovered in 1877, is a cornerstone of aromatic chemistry for forming C-C bonds. libretexts.org It can be applied to the synthesis of the target compound through two main pathways: direct alkylation or a two-step acylation-reduction sequence.

Friedel-Crafts Alkylation: This approach involves reacting a suitable aminophenol precursor with a 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The catalyst assists in generating a 4-ethylbenzyl carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

However, applying this method to a phenol, especially an aminophenol, presents several challenges:

Catalyst Reactivity: The Lewis acid catalyst can react with both the amino group and the hydroxyl group, forming complexes that deactivate the ring towards the desired substitution. quora.comquora.com The lone pair of electrons on the amino nitrogen, in particular, readily coordinates with AlCl₃, creating a strongly deactivating ammonium-like substituent. libretexts.org

Polyalkylation: The introduction of the first alkyl group activates the aromatic ring, making it more susceptible to further alkylation, which can lead to the formation of undesired poly-substituted products. libretexts.org

Rearrangement: While less of a concern for the 4-ethylbenzyl group, primary alkyl halides can generate carbocations that are prone to rearrangement to more stable secondary or tertiary carbocations. libretexts.org

Friedel-Crafts Acylation: To circumvent the issues of polyalkylation and rearrangement, a two-step acylation-reduction strategy is often superior. In this method, the aromatic ring is first acylated with a 4-ethylbenzoyl chloride or a related acylating agent. The resulting acyl group is electron-withdrawing, which deactivates the ring and prevents further acylation. The ketone product is then reduced to the desired methylene (B1212753) group (the benzylic -CH₂-) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) reduction. The reactive electrophile in the acylation step is a resonance-stabilized acylium ion. libretexts.org

For a substrate like 5-aminophenol, the amino group would typically require protection (e.g., as an acetamide) prior to the Friedel-Crafts reaction to prevent side reactions with the catalyst and acylating agent.

Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction To view the table, scroll right

Feature Friedel-Crafts Alkylation Friedel-Crafts Acylation-Reduction
Reagents 4-ethylbenzyl halide + Lewis Acid (e.g., AlCl₃) 1. 4-ethylbenzoyl chloride + Lewis Acid2. Reducing Agent (e.g., Zn(Hg)/HCl)
Key Intermediate Carbocation (R⁺) Acylium Ion (RCO⁺)
Carbocation Rearrangement Possible Not applicable
Poly-substitution Common problem Prevented by deactivating acyl group
Substrate Limitations Does not work on strongly deactivated rings Does not work on strongly deactivated rings
Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful alternatives to the Friedel-Crafts reaction, with palladium-catalyzed cross-coupling methods providing greater control and functional group tolerance. youtube.comyoutube.com These reactions create a C-C bond by coupling an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

A plausible route for synthesizing this compound would be a Suzuki coupling . This would involve reacting a protected 2-bromo-5-aminophenol with 4-ethylbenzylboronic acid. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoborane reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. youtube.com

Benzylic fluorides have also been demonstrated as suitable substrates for palladium-catalyzed cross-coupling with boronic acids. nih.gov Another advanced strategy involves the direct C-H activation of the phenol. nih.gov With an appropriate directing group, a palladium catalyst can facilitate the regioselective coupling of a C-H bond (in this case, at the ortho-position) with an organic halide, bypassing the need to pre-functionalize the phenol with a halogen. oregonstate.edu

Ortho-Substitution Control in Phenol Chemistry

The hydroxyl group of a phenol is a strongly activating ortho-, para-directing group in electrophilic aromatic substitution. wku.edu Therefore, a primary challenge in synthesizing 2-substituted phenols like the target compound is achieving high selectivity for the ortho isomer over the thermodynamically more stable and sterically less hindered para isomer. Several strategies have been developed to overcome this challenge.

Catalyst Control in Friedel-Crafts Reactions: While standard Lewis acids like AlCl₃ often give mixtures, certain metal phenoxide catalysts show a strong preference for ortho-alkylation. Aluminum phenoxide, in particular, is an excellent catalyst for directing alkylation to the ortho position, with reported ortho/para ratios as high as 40:1 in some instances. google.com More recently, a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to enable site-selective ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org

Directed ortho-Metalation (DoM): This powerful technique provides exceptional regiochemical control. wku.edu The phenolic hydroxyl group is first protected or converted into a good directing group (e.g., O-carbamate). This group then directs a strong base, typically an organolithium reagent like n-butyllithium, to selectively deprotonate the adjacent ortho-position. The resulting ortho-lithiated species is a potent nucleophile that can then be quenched with an electrophile, such as 4-ethylbenzyl bromide, to install the desired group with high precision. wku.edu

Rhenium-Catalyzed Alkylation: Dirhenium decacarbonyl, Re₂(CO)₁₀, has been reported as an effective catalyst for the regioselective ortho-alkylation of phenols using alkenes. orgsyn.org This methodology is notable for its high functional group tolerance and for exclusively producing the mono-alkylated ortho-product. The reaction proceeds without forming multi-alkylated byproducts. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters such as the solvent and catalyst is critical for maximizing the efficiency of the synthesis and directing the reaction toward the desired 2-substituted product.

Solvent Effects on Reaction Efficiency

The choice of solvent can profoundly influence reaction rates and product distribution, particularly in Friedel-Crafts reactions.

Polarity: In Friedel-Crafts reactions, polar solvents are generally required to help dissolve the Lewis acid catalyst and stabilize the charged intermediates and transition states. vaia.com

Kinetic vs. Thermodynamic Control: The solvent can dictate whether the kinetic or thermodynamic product is favored. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the formation of the kinetic alpha-substituted product. In contrast, polar solvents like nitrobenzene (B124822) allow for the reversible reaction to proceed, ultimately yielding the more stable, thermodynamic beta-substituted product. stackexchange.com A similar principle could be applied to control ortho- (kinetic) vs. para- (thermodynamic) selectivity in phenol alkylation.

Hydrogen Bonding and Solvation: In reactions involving phenols, the ability of a solvent to act as a hydrogen-bond acceptor can significantly affect the reactivity of the phenolic O-H bond. researchgate.net Strong hydrogen-bonding solvents like alcohols can facilitate processes involving the ionization of the hydroxyl group. researchgate.net

Table 2: Influence of Solvent Choice on Friedel-Crafts Reactions To view the table, scroll right

Solvent Type Examples Key Properties Impact on Reaction
Non-Polar Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) Low polarity, poor at solvating ions. Often favors the kinetically controlled product. The initial product complex may precipitate, preventing equilibration to the thermodynamic product. stackexchange.com
Polar Aprotic Nitrobenzene, Nitromethane (CH₃NO₂) High polarity, can dissolve Lewis acid-substrate complexes. Stabilizes charged intermediates, allowing the reaction to reach thermodynamic equilibrium, which may favor the para-isomer in phenol alkylation. stackexchange.com

| Inert Halogenated | Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄) | Polar and chemically stable. | Good for solubilizing Lewis acids without reacting with them, providing a stable reaction medium. vaia.com |

Catalyst Evaluation and Mechanistic Implications

The catalyst is arguably the most critical component for controlling the outcome of the synthesis, especially for achieving ortho-selectivity.

Lewis Acids (Friedel-Crafts): While AlCl₃ is a powerful catalyst, its high reactivity can lead to low selectivity with activated substrates like phenols. orgsyn.org Metal phenoxides, formed in situ from the phenol and a metal source, can act as milder and more selective catalysts. The metal center is thought to coordinate with the incoming electrophile, directing it to the nearby ortho-position. google.com

Rhenium Catalysts: The mechanism for Re₂(CO)₁₀-catalyzed ortho-alkylation is distinct from the Friedel-Crafts pathway. It does not proceed through a free carbocation. This is significant because it prevents side reactions like multi-alkylation and carbocation rearrangement. The phenolic hydroxyl group is indispensable for the reaction to proceed, highlighting its role in directing the catalyst. orgsyn.org

Dual Catalyst Systems: The recently developed ZnCl₂/CSA system for ortho-alkylation is proposed to function through a mechanism where the zinc and the Brønsted acid (CSA) work in concert to create a scaffold. This pre-organizes both the phenol and the alkylating agent (an alcohol), predisposing them for a favorable transition state that leads to ortho-alkylation. chemrxiv.org

Palladium Catalysts: In cross-coupling reactions, the choice of ligand attached to the palladium center is crucial. Ligands modulate the catalyst's stability, solubility, and reactivity, which in turn affects the efficiency of the oxidative addition and reductive elimination steps. youtube.com Developing ligands specifically for use in challenging substrates or environmentally benign solvents like water is an active area of research. youtube.com

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthetic reactions leading to this compound are significantly influenced by temperature and pressure. These parameters are crucial for optimizing reaction rates, yields, and selectivity.

In the context of a Friedel-Crafts benzylation of an aminophenol derivative, temperature plays a pivotal role. The reaction typically requires an elevation in temperature to overcome the activation energy barrier for the electrophilic aromatic substitution. However, excessively high temperatures can lead to undesirable side reactions, such as polyalkylation or isomerization of the product. The pressure for this type of reaction is generally maintained at atmospheric pressure, as it is primarily a liquid-phase reaction.

For the catalytic amination of 2-(4-ethylbenzyl)phenol, both temperature and pressure are critical parameters. These reactions often utilize transition metal catalysts, such as rhodium or ruthenium complexes, and are performed at elevated temperatures, typically ranging from 100°C to 150°C, to facilitate the catalytic cycle. organic-chemistry.orgacs.org The pressure, often in a sealed reactor, can influence the concentration of gaseous reactants like ammonia (if used as the amine source) and can also prevent the boiling of lower-boiling point solvents at the required reaction temperatures.

The table below illustrates the typical influence of temperature on the yield of catalytic amination of substituted phenols, which can be extrapolated to the synthesis of this compound.

Temperature (°C)Catalyst SystemTypical Yield (%)Reference
120[CpRhCl₂]₂ / Na₂CO₃Moderate organic-chemistry.org
140[CpRhCl₂]₂ / Na₂CO₃High organic-chemistry.org
150Ru-complexHigh acs.orgnih.gov

This table presents generalized data for catalytic amination of phenols and serves as an illustrative example.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies in the chemical industry. The synthesis of this compound can be designed to be more environmentally benign by focusing on atom economy, the use of sustainable resources, and the development of catalytic alternatives.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, the choice of synthetic route has a significant impact on the atom economy.

For instance, a classical multi-step synthesis involving protection and deprotection steps would inherently have a lower atom economy due to the generation of stoichiometric byproducts. In contrast, a direct catalytic amination of 2-(4-ethylbenzyl)phenol with ammonia would be highly atom-economical, with water being the only theoretical byproduct. organic-chemistry.orgnih.govresearchgate.net

Strategies for Waste Minimization:

Catalytic Routes: Employing catalytic methods, such as the aforementioned rhodium or ruthenium-catalyzed amination, significantly reduces waste compared to stoichiometric reagents. organic-chemistry.orgacs.orgnih.gov

One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in the same reactor without isolating intermediates can minimize solvent usage and waste generation.

Solvent Recycling: Implementing procedures for the recovery and reuse of solvents can drastically reduce the environmental footprint of the synthesis.

The following table provides a comparative overview of the atom economy for different potential synthetic steps.

Reaction TypeReagentsDesired ProductByproductsAtom Economy
Friedel-Crafts AlkylationPhenol, Benzyl Chloride, AlCl₃BenzylphenolHCl, AlCl₃ wasteLow
Catalytic AminationPhenol, Amine, CatalystAminophenolWaterHigh

This is a conceptual table illustrating the principle of atom economy in the context of relevant reaction types.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The pursuit of greener alternatives is a key research area.

For the synthesis of this compound, the following sustainable practices could be considered:

Green Solvents: Replacing conventional solvents like chlorinated hydrocarbons with more benign alternatives such as water, supercritical fluids (like CO₂), or bio-derived solvents (e.g., Cyrene). While the catalytic amination of phenols has been reported in solvents like heptane (B126788) organic-chemistry.org, exploring the reaction in greener solvents would be a significant improvement.

Renewable Feedstocks: Investigating the possibility of deriving the phenol or benzyl precursors from renewable biomass sources instead of petroleum-based feedstocks.

Safer Reagents: Avoiding the use of highly toxic and hazardous reagents. For example, replacing a hazardous alkylating agent in a Friedel-Crafts reaction with a less toxic alternative.

Biocatalytic or Photocatalytic Alternatives

Biocatalysis and photocatalysis represent cutting-edge green chemistry approaches that can offer mild reaction conditions and high selectivity.

Biocatalysis: While specific enzymes for the direct synthesis of this compound may not be readily available, the use of enzymes for precursor synthesis is a plausible strategy. For example, enzymes could be used for the regioselective hydroxylation or amination of aromatic compounds under mild, aqueous conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. It allows for the activation of molecules under mild conditions, often at room temperature. A potential photocatalytic route could involve the generation of a benzyl radical from a suitable precursor, which then reacts with an aminophenol derivative. While this is a speculative application for this specific molecule, the field of photocatalysis is rapidly expanding and offers promising future possibilities.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 4 Ethylbenzyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis of 5-Amino-2-(4-ethylbenzyl)phenol would provide profound insights into its molecular structure and behavior in solution. However, the necessary experimental data is not available in the public domain.

Detailed 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)

To date, no published 1D (¹H and ¹³C) or 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound could be located. Such data would be essential for the unambiguous assignment of all proton and carbon signals within the molecule.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenol (B47542) and benzyl (B1604629) rings, as well as signals for the methylene (B1212753) bridge and the ethyl group. The splitting patterns and coupling constants would reveal the substitution pattern on the aromatic rings. Similarly, a ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom.

2D NMR experiments would be crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, for instance, connecting the protons of the ethyl group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for connecting the benzyl group to the phenol ring and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key for determining the molecule's preferred conformation.

Without this primary data, a detailed assignment table cannot be constructed.

Conformational Analysis via NMR Spectroscopic Data

The three-dimensional arrangement, or conformation, of this compound is influenced by the rotation around the single bonds connecting the phenolic and benzyl rings. NOESY data, in conjunction with the analysis of coupling constants, would be instrumental in determining the preferred spatial orientation of these rings relative to each other. Such an analysis would clarify the molecule's shape and steric properties, but it remains speculative without experimental evidence.

Solvent-Dependent NMR Shifts and Molecular Interactions

The chemical shifts of protons, particularly those of the -OH and -NH₂ groups, are sensitive to the solvent environment. Studying the NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) can provide valuable information about intermolecular hydrogen bonding and other solvent-solute interactions. However, no such studies for this compound have been reported.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation patterns under ionization.

Precise Molecular Weight Determination

The elemental formula for this compound is C₁₅H₁₇NO. High-resolution mass spectrometry would be able to confirm this by providing a highly accurate mass measurement of the molecular ion, typically with an accuracy of a few parts per million. This experimental verification is currently absent from the available literature.

Fragmentation Pathway Elucidation and Mechanistic Interpretation

Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound would induce fragmentation, and the resulting fragment ions would provide a "fingerprint" of the molecule's structure. Common fragmentation pathways for such a molecule would likely involve:

Benzylic cleavage: The bond between the methylene group and the phenol ring is a likely point of fragmentation, which would lead to the formation of a stable benzyl cation (m/z 119) or a substituted hydroxyphenyl radical.

Loss of small neutral molecules: Fragmentation could also proceed through the loss of molecules such as CO from the phenol ring or ethylene (B1197577) from the ethyl group.

A detailed mechanistic interpretation of these pathways requires experimental MS/MS data, which is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the key moieties are the phenol group (hydroxyl and aromatic ring), the amino group, and the benzyl group.

The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. By analyzing data from analogous compounds like 4-aminophenol, 3-aminobenzyl alcohol, and other substituted phenols, we can predict the approximate regions for these bands. researchgate.netnih.gov

Phenol Moiety:

O-H Stretching: The hydroxyl (O-H) stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The exact position is sensitive to hydrogen bonding. In a non-associated state, a sharp band is expected near 3600 cm⁻¹, while intermolecular hydrogen bonding will broaden the band and shift it to lower wavenumbers. For instance, in 4-aminophenol, the O-H stretching band is observed in the range of 3072-3168 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibration in phenols usually appears in the 1260-1180 cm⁻¹ range. This band is often coupled with other vibrations.

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically gives rise to bands above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The skeletal C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

Amino Moiety:

N-H Stretching: Primary amines (like the amino group in our compound) show two N-H stretching bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations.

N-H Bending (Scissoring): This vibration is expected to appear in the 1650-1580 cm⁻¹ region.

Benzyl Moiety:

Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the ethylbenzyl substituent will have symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

CH₂ Bending (Scissoring): This is expected around 1465 cm⁻¹.

CH₃ Bending: Symmetric and asymmetric bending vibrations of the methyl group are anticipated near 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

A summary of the predicted characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Reference Compound(s)
PhenolO-H Stretch3200 - 36004-Aminophenol researchgate.net
C-O Stretch1260 - 1180General Phenols
Aromatic C-H Stretch> 30004-Aminophenol researchgate.net
Aromatic C=C Stretch1600 - 1450General Phenols
AminoN-H Asymmetric Stretch~3500General Primary Amines
N-H Symmetric Stretch~3400General Primary Amines
N-H Bend (Scissoring)1650 - 1580General Primary Amines
BenzylAliphatic C-H Stretch2960 - 2850General Alkylbenzenes
CH₂ Bend (Scissoring)~1465General Alkanes
CH₃ Bend~1450, ~1375General Alkanes

The presence of both a hydroxyl (O-H) group and an amino (N-H) group in this compound makes it highly susceptible to forming hydrogen bonds. These can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular hydrogen bonding can occur between the hydroxyl group and the nitrogen of the amino group, especially if they are in close proximity (ortho position). nih.gov In the case of this compound, the amino and hydroxyl groups are in a meta arrangement on the phenol ring, which makes direct intramolecular hydrogen bonding less likely. However, the benzyl group at the ortho position to the hydroxyl group could influence the orientation of the hydroxyl group and its participation in intermolecular bonding.

Intermolecular hydrogen bonds are expected to be a dominant feature in the condensed phase of this compound. The O-H group of one molecule can act as a hydrogen bond donor to the nitrogen atom of the amino group or the oxygen atom of the hydroxyl group of a neighboring molecule. Similarly, the N-H groups can also participate as hydrogen bond donors. These interactions lead to the formation of extended hydrogen-bonded networks, which significantly influence the physical properties of the compound, such as its melting point and solubility.

Studies on related aminophenols have shown that various intermolecular hydrogen bonding motifs can exist in the solid state, leading to complex three-dimensional structures. nih.gov The presence of the bulky ethylbenzyl group may introduce steric hindrance that influences the preferred hydrogen bonding patterns.

X-ray Crystallography of this compound or its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently reported, we can infer its likely solid-state conformation and packing by examining the crystal structures of analogous molecules, such as substituted aminophenols and their Schiff base derivatives. nih.govnih.gov

In the solid state, the molecule would adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions. The dihedral angle between the two aromatic rings (the phenol ring and the 4-ethylphenyl ring of the benzyl group) will be a key conformational parameter. In similar bicyclic structures, this angle is often non-zero to alleviate steric hindrance.

The principles of crystal engineering can be applied to predict and understand the solid-state architecture of this compound. The primary intermolecular interactions that would dictate the crystal structure are:

O-H···N Hydrogen Bonds: Strong interactions between the phenolic hydroxyl group and the amino group of adjacent molecules.

O-H···O Hydrogen Bonds: Interactions between the hydroxyl groups of neighboring phenol moieties.

N-H···O and N-H···N Hydrogen Bonds: The amino group acting as a hydrogen bond donor.

π-π Stacking: Interactions between the aromatic rings.

C-H···π Interactions: The C-H bonds of the ethyl group and the aromatic rings can interact with the π-systems of adjacent molecules. nih.govnih.gov

By understanding these interactions, it is possible to design and synthesize crystalline derivatives of this compound with specific desired properties. For example, co-crystallization with other molecules that can form complementary hydrogen bonds could lead to new crystalline forms with altered physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophores are the substituted benzene rings.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted phenol. Phenol itself exhibits two main absorption bands in the UV region, which arise from π → π* transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring.

¹Lₐ and ¹Lₑ Bands: In phenol, a primary band (¹Lₐ) is observed around 210 nm and a secondary, less intense band (¹Lₑ) is seen around 270 nm in a non-polar solvent. nih.gov

Effect of Substituents: The amino (-NH₂) and hydroxyl (-OH) groups are strong auxochromes (activating groups) that typically cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The alkyl group (-CH₂CH₃) has a smaller effect.

Solvatochromism: The position of the absorption bands can be influenced by the polarity of the solvent. A shift to shorter wavelengths (blue shift) or longer wavelengths (red shift) upon changing the solvent polarity is known as solvatochromism. For phenols, a red shift is often observed in polar, hydrogen-bonding solvents for π → π* transitions. nih.gov

Based on studies of other substituted phenols, the UV-Vis spectrum of this compound in a polar solvent like ethanol (B145695) is predicted to show absorption maxima at wavelengths longer than those of unsubstituted phenol. nih.gov For example, the ionization of the phenolic hydroxyl group at higher pH would lead to the formation of the phenolate (B1203915) anion, which results in a significant red shift of the absorption peaks to around 295 nm. nih.gov

A summary of the expected electronic transitions for this compound is provided below.

TransitionChromophoreExpected λₘₐₓ (nm) (in polar solvent)Reference Compound(s)
π → πSubstituted Phenol Ring~220 - 240Phenol, p-Cresol nih.gov
π → πSubstituted Phenol Ring~270 - 290Phenol, p-Cresol nih.gov
π → π* (phenolate)Substituted Phenolate Anion~295Tyrosine nih.gov

Chromophore Analysis in Varied Solvent Environments

The chromophoric system of this compound is primarily dictated by the benzene ring substituted with an amino (-NH₂) and a hydroxyl (-OH) group. Both of these are strong auxochromes, meaning they enhance and modify the light-absorbing properties of the benzene ring. The presence of these groups, particularly in a conjugated system, is expected to give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. Phenols typically exhibit two main absorption bands in the UV region. researchgate.net The introduction of an amino group, which is also a powerful electron-donating group, would be expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

The electronic transitions responsible for these absorptions are generally π → π* transitions within the aromatic system. The polarity of the solvent environment is expected to have a significant impact on the position and intensity of these absorption maxima, a phenomenon known as solvatochromism. In non-polar solvents, the molecule exists in its neutral ground state with minimal interaction with the solvent molecules. As the solvent polarity increases, the potential for hydrogen bonding with both the hydroxyl and amino groups arises. This interaction can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption wavelength.

Table 1: Expected Solvatochromic Shifts in the UV-Vis Absorption of this compound

SolventPolarity IndexExpected λmax (nm) - Band IExpected λmax (nm) - Band IIRationale
Hexane (B92381)0.1~280~230Minimal solvent interaction; baseline spectrum.
Dichloromethane3.1~284~233Moderate red shift due to increased polarity.
Ethanol4.3~288~237Significant red shift due to hydrogen bonding with the -OH and -NH₂ groups.
Water10.2~292~240Maximum red shift in a highly polar, protic solvent.
Note: The λmax values are hypothetical and for illustrative purposes to show the expected trend based on principles of solvatochromism in phenolic compounds.

Tautomerism Studies and Protonation State Effects

Tautomerism:

Two primary forms of tautomerism could be considered for this molecule:

Phenol-Keto Tautomerism: The phenolic form is generally overwhelmingly favored in simple phenols due to the stability of the aromatic system. youtube.com However, the equilibrium can be influenced by substitution and solvent effects. The keto tautomer would involve the migration of the phenolic proton to one of the ring carbons, disrupting the aromaticity, and is therefore expected to be a very minor species under normal conditions.

Amine-Imine Tautomerism: While less common in simple anilines, the possibility of tautomerization to an imine form exists, which would also disrupt the aromatic sextet and is generally energetically unfavorable.

The stable form of this compound is almost certainly the aminophenol structure depicted. Spectroscopic techniques like NMR would be definitive in confirming the dominant tautomeric form in solution. nih.gov

Protonation State Effects:

The protonation state of this compound will have a profound effect on its chromophore and, consequently, its UV-Vis spectrum. There are two primary sites for protonation/deprotonation: the amino group and the phenolic hydroxyl group.

In acidic solution (low pH): The amino group, being the more basic site, will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonation significantly alters the electronic properties of the substituent. The -NH₃⁺ group is an electron-withdrawing group, which will cause a hypsochromic (blue) shift in the absorption spectrum compared to the neutral molecule. The lone pair of electrons on the nitrogen is no longer available to participate in resonance with the benzene ring.

In neutral solution (intermediate pH): The molecule will exist predominantly in its neutral form, with both a free -NH₂ and a free -OH group.

In basic solution (high pH): The phenolic hydroxyl group, being acidic, will be deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a much stronger electron-donating group than the hydroxyl group. This increased electron-donating capacity will lead to a significant bathochromic (red) shift in the UV-Vis spectrum and an increase in the molar absorptivity. shimadzu.com

The interplay of these protonation states is crucial for understanding the molecule's behavior in different chemical environments and can be readily studied using pH-dependent UV-Vis spectroscopy.

Table 2: Expected Spectroscopic Changes with Protonation State

pH RangeDominant SpeciesKey Functional GroupsExpected Spectral Change from NeutralRationale
Acidic (pH < 4)Cationic-OH, -NH₃⁺Blue Shift (Hypsochromic)Protonation of the amino group removes its electron-donating character.
Neutral (pH ~ 7)Neutral-OH, -NH₂BaselineBoth groups are in their neutral, electron-donating forms.
Basic (pH > 10)Anionic-O⁻, -NH₂Red Shift (Bathochromic)Deprotonation of the hydroxyl group creates a strongly electron-donating phenoxide.
Note: The pH values are approximate and would need to be confirmed by experimental pKa determination.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms Involving the Amino Group

The amino group (-NH₂) is a powerful activating group that significantly influences the molecule's electronic and reactive properties.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in reactions where it attacks electron-deficient centers. The reactivity is dependent on the deprotonation of the amino group; as a neutral -NH₂ group, it is a potent nucleophile, more so than a hydroxyl group due to the lower electronegativity of nitrogen compared to oxygen. quora.comlibretexts.org

In the context of electrophilic aromatic substitution (EAS), the amino group is one of the strongest activating, ortho-, para-directing substituents. libretexts.orglibretexts.org It donates electron density to the aromatic ring through a powerful +M (mesomeric or resonance) effect, which significantly outweighs its -I (inductive) electron-withdrawing effect. aakash.ac.inlibretexts.org This donation of electrons enriches the electron density at the positions ortho and para to the amino group, making these sites highly susceptible to attack by electrophiles. quora.comaakash.ac.in

In 5-Amino-2-(4-ethylbenzyl)phenol, the positions ortho to the amino group are C6 and C4. The position para to the amino group is C2, which is already substituted by the 4-ethylbenzyl group. Therefore, the amino group strongly directs incoming electrophiles to the C4 and C6 positions. This directing effect is synergistic with the phenolic hydroxyl group, which also directs ortho and para.

Substituent GroupTypeDirecting InfluenceEffect on Ring Reactivity
-NH₂ (Amino)ActivatingOrtho, ParaStrongly Activating
-OH (Hydroxyl)ActivatingOrtho, ParaStrongly Activating
-CH₂-Ar (Benzyl)ActivatingOrtho, ParaWeakly Activating
-C₂H₅ (Ethyl on Benzyl (B1604629) Ring)ActivatingOrtho, ParaWeakly Activating

The amino group in aminophenols is susceptible to oxidation. The specific pathway can be influenced by the oxidant, reaction conditions, and the substitution pattern on the aromatic ring. Generally, the oxidation of an amino group can lead to the formation of nitroso, nitro, or more complex coupled products. In the case of aminophenols, oxidation can be particularly facile, often leading to the formation of quinone-imines.

For related compounds like 2-aminophenol, aerobic oxidation, often catalyzed by metal complexes, leads to the formation of 2-aminophenoxazine-3-one. iitkgp.ac.inrsc.org This suggests a pathway involving the initial oxidation of the aminophenol to a radical species, followed by dimerization and cyclization. While direct nitration of aniline-like compounds can be destructive due to the high reactivity of the amino group, controlled oxidation can yield specific products. libretexts.org Peracetic acid, for example, is known to oxidize amino acids at specific functional groups, suggesting that the amino group in this compound could be susceptible to similar electrophilic oxidants. researchgate.netscienceopen.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is another dominant functional group that governs the molecule's reactivity.

Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide anion. The acidity, quantified by the pKa value, is highly sensitive to the nature of other substituents on the aromatic ring. Electron-donating groups, such as amino and alkyl groups, tend to decrease the acidity of the phenol (B47542) (increase the pKa) by destabilizing the negative charge of the phenoxide ion. Conversely, electron-withdrawing groups increase acidity (decrease the pKa).

CompoundpKaEffect of Substituent
Phenol9.99Reference
p-Cresol10.26Electron-donating -CH₃ group decreases acidity
p-Aminophenol10.30Strongly electron-donating -NH₂ group decreases acidity
p-Nitrophenol7.15Strongly electron-withdrawing -NO₂ group increases acidity
This compound (Estimated)>10.3Combined effect of -NH₂ and alkyl (-benzyl) groups likely decreases acidity further

Note: pKa values are approximate and can vary slightly with measurement conditions. The value for the title compound is an educated estimate.

The hydroxyl group is, like the amino group, a powerful activating, ortho-, para-director for electrophilic aromatic substitution. byjus.comsavemyexams.com Its activating nature stems from the ability of the oxygen's lone pairs to participate in resonance, donating electron density to the ring and stabilizing the intermediate carbocation (arenium ion) formed during the substitution. quora.combyjus.com This makes the phenol ring highly reactive towards a variety of electrophiles, often reacting under milder conditions than benzene (B151609) itself. savemyexams.com

In this compound, the directing effects of the -OH and -NH₂ groups are cooperative.

The -OH group at C1 directs to positions C2 (blocked), C6 (ortho), and C4 (para).

The -NH₂ group at C5 directs to positions C6 (ortho), C4 (ortho), and C2 (para, blocked).

Both groups strongly activate positions C4 and C6. Position C4 is para to the hydroxyl group and ortho to the amino group, while position C6 is ortho to both. These positions are therefore exceptionally electron-rich and will be the primary sites of electrophilic attack in reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.comlibretexts.org The high degree of activation may make reactions difficult to control, potentially leading to polysubstitution, as is common with highly activated phenols. libretexts.org

Reactivity of the Benzyl Moiety

The benzyl moiety, consisting of a methylene (B1212753) bridge (-CH₂-) and a 4-ethylphenyl ring, introduces additional sites of reactivity.

The reactivity of the 4-ethylphenyl ring towards electrophilic aromatic substitution is significantly lower than that of the highly activated aminophenol ring. The ethyl group is a weak ortho-, para-directing activator. Therefore, under conditions typical for electrophilic aromatic substitution, reaction will overwhelmingly favor the more nucleophilic aminophenol ring.

The benzylic C-H bonds of the methylene bridge are weaker than typical aliphatic C-H bonds and are susceptible to radical reactions, such as free-radical halogenation, or oxidation. The stability of the intermediate benzyl radical allows for selective reactions at this position under the appropriate conditions. For example, reactions involving radical initiators or certain oxidizing agents could lead to the formation of a ketone (benzophenone derivative) at the benzylic carbon or cleavage of the C-C bond. Theoretical studies on similar structures, like the ethylbenzene-OH adduct, show that benzylic positions are key sites in atmospheric oxidation reactions. mdpi.com

Aromatic Substitution Reactions on the Ethylbenzyl Ring

No specific studies on the aromatic substitution reactions occurring on the 4-ethylbenzyl portion of this compound have been found. Generally, the reactivity of a substituted benzene ring towards electrophilic aromatic substitution is influenced by the nature of the existing substituents. The ethyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. However, the presence of the larger phenol-derived substituent would also exert steric and electronic influences, making the prediction of regioselectivity complex without experimental data.

Oxidative Cleavage Pathways

There is no available research describing the oxidative cleavage pathways of this compound. Phenolic compounds, in general, are susceptible to oxidation, which can lead to the formation of quinones, polymeric materials, or cleavage of the aromatic ring. The specific products and mechanisms for this particular compound have not been documented.

Complexation Studies with Metal Ions

Ligand Binding Modes and Coordination Chemistry

Information regarding the ligand binding modes and coordination chemistry of this compound with metal ions is not present in the scientific literature. As a potential ligand, it possesses multiple potential coordination sites, including the amino group, the hydroxyl group, and the π-system of the aromatic rings. The specific manner in which it would bind to different metal ions, including the formation of chelate rings and the resulting coordination geometry, remains uninvestigated.

Spectroscopic Signatures of Metal Complexes

Without the synthesis and characterization of metal complexes of this compound, there are no spectroscopic data (e.g., IR, UV-Vis, NMR, Mass Spectrometry) to report. Such data would be crucial for elucidating the nature of the metal-ligand bonding and the structural features of any potential complexes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. For 5-Amino-2-(4-ethylbenzyl)phenol, these calculations can predict its most stable three-dimensional arrangement, its electronic charge distribution, and how it will respond to electromagnetic radiation.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. Using DFT methods, such as the B3LYP functional with a 6-31G* basis set, the geometry of this compound can be optimized. The resulting structure would reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The energetic stability of the molecule is also determined through these calculations, providing its total energy and heat of formation. Studies on similar aminophenol derivatives suggest that the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl and amino groups, play a significant role in stabilizing the structure. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters of this compound

Parameter Bond/Angle Value
Bond Length C-O (phenol) 1.36 Å
C-N (amine) 1.40 Å
C-C (benzyl) 1.52 Å
Bond Angle C-O-H 109.5°
C-C-N 121.0°
Dihedral Angle HO-C-C-C (phenol ring) 0.0°

Note: The data in this table is hypothetical and for illustrative purposes.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aminophenol ring, while the LUMO may be distributed over the benzyl (B1604629) group. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the aromatic rings, with positive potential near the hydrogen atoms of the hydroxyl and amino groups.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -5.25
LUMO Energy -0.89

Note: The data in this table is hypothetical and for illustrative purposes.

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be characteristic of the different hydrogen and carbon atoms in the molecule, reflecting their local electronic environments.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, transitions are expected to be of the π → π* type, originating from the aromatic systems.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The predicted IR spectrum would show characteristic peaks for the O-H and N-H stretches, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Key Predicted Peaks
¹H NMR δ 7.0-7.3 ppm (aromatic H), δ 4.5 ppm (OH), δ 3.5 ppm (NH₂)
UV-Vis λmax ≈ 285 nm

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

In a solvent, this compound is not static but will explore various conformations due to the rotation around its single bonds, particularly the bond connecting the benzyl group to the phenol (B47542) ring and the C-C bond of the ethyl group. MD simulations can track these conformational changes over time, revealing the most populated conformational states and the energy barriers between them. The flexibility of the ethylbenzyl group would be a key feature to analyze, as it can influence how the molecule interacts with other molecules.

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. For this compound in an aqueous solution, the simulations would show the formation of hydrogen bonds between the hydroxyl and amino groups of the solute and the surrounding water molecules. The simulations can quantify the average number of hydrogen bonds and their lifetimes, providing a detailed picture of the solvation shell around the molecule. The orientation of the non-polar ethylbenzyl group relative to the water molecules would also be of interest, as it would likely be involved in hydrophobic interactions.

In-depth computational and theoretical chemistry studies specifically focused on the compound This compound are not extensively available in publicly accessible scientific literature. As a result, a detailed analysis based on direct research findings for this particular molecule is not currently possible.

Scientific investigation into the computational and theoretical aspects of chemical compounds is a highly specific and resource-intensive process. Researchers typically select molecules for such studies based on factors like known biological activity, potential for industrial application, or fundamental chemical interest. The absence of dedicated studies on this compound suggests that it may not have been a primary focus of such research efforts to date.

Therefore, a comprehensive article detailing its reaction mechanism predictions, transition state analyses, or specific structure-activity relationship models as outlined in the request cannot be generated with scientific accuracy and adherence to the strict sourcing requirements. Any attempt to create such content would be speculative and would not be based on the established, peer-reviewed data necessary for a professional and authoritative scientific article.

Further research by the scientific community would be required to elucidate the specific computational and theoretical properties of this compound.

Derivatization and Analog Synthesis of 5 Amino 2 4 Ethylbenzyl Phenol

Modifications at the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents through various reactions.

The primary amine of an aminophenol scaffold can be readily converted into an amide or sulfonamide. Acylation is typically achieved by reacting the amino group with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. mdpi.com Similarly, sulfonylation involves the reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. These reactions are fundamental in medicinal chemistry for altering the electronic properties, lipophilicity, and hydrogen bonding capacity of the parent molecule. For instance, the acylation of the hindered hydroxy group of related dialkyl α-hydroxy-benzylphosphonates has been efficiently achieved using acyl chlorides without the need for a catalyst. mdpi.com

Interactive Table: Representative Acylation Reactions on Phenol (B47542) Scaffolds

Reactant Acylating Agent Catalyst/Base Conditions Product Yield (%) Reference
Diethyl α-hydroxy-benzylphosphonate Acetyl chloride Triethylamine Toluene, 25 °C, 24 h Diethyl α-acetoxy-benzylphosphonate - mdpi.com
Diethyl α-hydroxy-(4-chlorobenzyl)phosphonate Acetyl chloride Triethylamine Toluene, 50-60 °C Diethyl α-acetoxy-(4-chlorobenzyl)phosphonate - mdpi.com

The synthesis of sulfonamides is another important modification. Asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by organocatalysts like pentanidium, provides access to enantioenriched sulfinate esters, which are versatile precursors for various chiral sulfur compounds. nih.gov This highlights advanced methods for introducing complex sulfur-based functional groups. nih.gov

Selective N-alkylation of aminophenols, without concurrent O-alkylation, can be achieved through a reductive amination strategy. researchgate.netumich.edu This common one-pot method involves the initial condensation of the aminophenol with an aldehyde (e.g., benzaldehyde) to form an intermediate Schiff base (imine). Subsequent reduction of the imine with a reducing agent like sodium borohydride (B1222165) yields the N-alkylated aminophenol. researchgate.netresearchgate.net This procedure is highly effective and provides good to excellent yields for a range of aminophenols and aldehydes. umich.edu

Interactive Table: Selective N-Alkylation of Aminophenols via Reductive Amination

Aminophenol Aldehyde Reducing Agent Solvent Product Yield (%) Reference
2-Aminophenol Benzaldehyde (B42025) NaBH₄ Methanol 2-(Benzylamino)phenol 98.3% umich.edu
4-Aminophenol Benzaldehyde NaBH₄ Methanol 4-(Benzylamino)phenol 96.7% umich.edu
2-Aminophenol 2-Hydroxybenzaldehyde NaBH₄ Methanol 2-((2-Hydroxybenzyl)amino)phenol 90.7% umich.edu

The amino group readily condenses with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. nih.govjptcp.com This reaction is typically catalyzed by acid and involves the removal of water. The resulting Schiff bases are themselves important compounds and can serve as versatile intermediates for further synthesis. nih.govresearchgate.net For example, novel Schiff bases have been efficiently synthesized from the reaction of various aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts. nih.govresearchgate.net

Furthermore, the aminophenol scaffold is a valuable precursor for constructing a variety of heterocyclic ring systems. openmedicinalchemistryjournal.comfrontiersin.org A prominent example is the synthesis of benzoxazoles. The cyclization of o-aminophenols with reagents like cyanogen (B1215507) bromide (though highly toxic) or, more safely, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, yields 2-aminobenzoxazoles. nih.gov Modern methods also involve the condensation of 2-aminophenols with aldehydes using various catalysts, such as fluorophosphoric acid or palladium-supported nanocatalysts, to form the benzoxazole (B165842) ring system in high yields under eco-friendly conditions. rsc.org

Interactive Table: Synthesis of Heterocycles from Aminophenol Precursors

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for structural modification, though its reactivity must be considered in the context of the amino group.

Direct O-alkylation (etherification) or O-acylation (esterification) of the phenolic hydroxyl group can be complicated by the competing nucleophilicity of the amino group. To achieve selective modification at the phenol, a common strategy involves first protecting the amino group. umich.edu A convenient method uses benzaldehyde to form a reversible Schiff base, effectively masking the amine. researchgate.netumich.edu The protected intermediate can then be O-alkylated with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). Subsequent acidic hydrolysis removes the protecting group to reveal the amine, yielding the desired O-alkylated aminophenol (alkoxyaniline). umich.edu

Esterification of the phenolic group can be performed using various methods, including reaction with acyl chlorides or acid anhydrides. mdpi.commedcraveonline.com The Yamaguchi esterification, and improvements thereof, provides a mild and regioselective method for synthesizing esters from sterically hindered alcohols by using an unhindered aromatic acid chloride like benzoyl chloride to form a reactive mixed anhydride in situ. organic-chemistry.org

Interactive Table: Selective O-Alkylation of Aminophenols

Aminophenol Protecting Agent Alkylating Agent Deprotection Final Product Reference
2-Aminophenol Benzaldehyde Benzyl (B1604629) Bromide 1N HCl 2-Benzyloxyaniline umich.edu
4-Aminophenol Benzaldehyde Benzyl Bromide 1N HCl 4-Benzyloxyaniline umich.edu

Both the amino and hydroxyl groups are ideal handles for creating prodrugs, which are bioreversible derivatives designed to improve pharmacological properties such as solubility, stability, or targeted delivery. nih.gov For instance, the exocyclic primary amine of structurally related antitumor benzothiazoles has been conjugated with amino acids, such as lysine, to create water-soluble lysylamide prodrugs. nih.gov These prodrugs are stable chemically but are rapidly cleaved in vivo to release the active parent drug. nih.gov

The phenolic hydroxyl group can be masked to form ester, carbonate, or ether prodrugs. medcraveonline.com These linkages are often designed to be cleaved by ubiquitous enzymes like esterases in the body, releasing the active phenol. For example, various ester derivatives of phenolic natural products like quercetin (B1663063) have been synthesized to modify their properties. medcraveonline.com Furthermore, these functional groups can act as points of attachment for conjugation to larger molecules, such as in the development of antibody-drug conjugates (ADCs) or for linking to siderophores for targeted bacterial delivery using "click" chemistry. frontiersin.org These advanced strategies leverage the inherent reactivity of the aminophenol scaffold for sophisticated drug design.

Modifications on the 4-Ethylbenzyl Moiety

Alterations of the Ethyl Chain Length or Branching

The length and branching of the alkyl substituent on the benzyl ring can significantly impact the biological activity of phenolic compounds. While specific studies on the derivatization of the ethyl group of 5-Amino-2-(4-ethylbenzyl)phenol are not extensively documented, general principles from related structures indicate that such modifications can influence activity through various mechanisms.

Research on other bioactive molecules has shown that altering the alkyl chain length can affect lipophilicity, which in turn influences membrane permeability and interaction with hydrophobic binding pockets of target proteins. omicsonline.org For instance, in a series of Nα-acyl-L-arginine ethyl esters, the effectiveness in inactivating hepatitis B surface antigen was found to be dependent on the length of the acyl group, with an optimum length of C12 to C14. nih.gov This suggests that a systematic variation of the ethyl group in this compound to methyl, propyl, butyl, or branched isomers like isopropyl could yield derivatives with altered biological profiles.

The introduction of branching in the alkyl chain can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding site.

Table 1: Hypothetical Alterations of the Ethyl Chain of this compound and Their Potential Effects Based on General Structure-Activity Relationships

Modification of Ethyl GroupPotential Effect on Physicochemical PropertiesPotential Impact on Biological ActivityRationale based on Analogous Compounds
Shortening to MethylDecreased lipophilicityMay decrease binding affinity in hydrophobic pocketsAlkyl groups contribute to lipophilicity, influencing membrane crossing and binding. omicsonline.org
Lengthening to Propyl/ButylIncreased lipophilicityCould enhance binding in larger hydrophobic pocketsOptimal alkyl chain length is often observed for biological activity. nih.gov
Branching to IsopropylIncreased steric bulkMay improve selectivity or introduce steric hindranceSteric effects can influence spatial arrangements and receptor binding. omicsonline.org

Substituent Effects on the Benzyl Aromatic Ring

The introduction of substituents onto the benzyl aromatic ring of this compound offers a powerful strategy to fine-tune its electronic and steric properties, thereby influencing its interaction with biological targets. Structure-activity relationship (SAR) studies on various benzyl-containing compounds have demonstrated that the nature and position of substituents can dramatically alter biological activity. nih.govnih.govnih.gov

For example, in a study of benzyl ether derivatives, the addition of an ethyl group at the 2-position of the central benzene (B151609) ring led to satisfactory selectivity between S1P₁ and S1P₃ receptors. nih.gov Similarly, research on N-benzyl phenethylamines as 5-HT2A/2C agonists revealed that N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT₂ₐ receptor. nih.gov Another study on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives showed that fluoro or cyano substitution at the ortho position of the benzyl ring resulted in better inhibitory activity, while substitution at the meta or para position reduced it. nih.gov

These findings suggest that a systematic exploration of substituents on the benzyl ring of this compound could lead to derivatives with improved potency and selectivity. The electronic effects (electron-donating or electron-withdrawing) and steric bulk of the substituents would be key parameters to consider.

Table 2: Representative Substituent Effects on the Benzyl Ring of Analogous Bioactive Molecules

Parent Compound ClassSubstituent on Benzyl RingPosition of SubstitutionObserved Effect on ActivityReference
Benzyl Ether DerivativesEthyl2-positionSatisfactory S1P₁/S1P₃ selectivity nih.gov
N-Benzyl PhenethylaminesHydroxy2-positionHighest functional activity at 5-HT₂ₐ receptor nih.gov
1-Benzyl Indazole DerivativesFluoroortho-positionEnhanced inhibitory activity nih.gov
1-Benzyl Indazole DerivativesCyanoortho-positionEnhanced inhibitory activity nih.gov
1-Benzyl Indazole DerivativesFluorometa- or para-positionReduced inhibitory activity nih.gov

Synthesis of Bioconjugates or Chemical Probes (for in vitro research)

To investigate the mechanism of action and identify the molecular targets of this compound, the synthesis of bioconjugates and chemical probes is an essential step for in vitro research. These tools can be used in techniques such as affinity chromatography, fluorescence microscopy, and proteomics to pull down binding partners and visualize the compound's localization within cells.

The primary amino group on the phenol ring of this compound provides a convenient handle for derivatization. This amine can be reacted with various bifunctional linkers to attach reporter groups like fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or reactive groups for immobilization on a solid support.

One common strategy involves the acylation of the amino group with an activated ester of a linker molecule. For example, an N-hydroxysuccinimide (NHS) ester of a biotin- or fluorophore-containing carboxylic acid can be reacted with the amino group to form a stable amide bond. youtube.com

Another approach is the formation of a Schiff base by reacting the amino group with an aldehyde-containing probe, followed by reduction to form a stable secondary amine linkage. This method has been used to synthesize various aminophenol derivatives. nih.gov

The synthesis of chemical probes often requires a multi-step process to introduce a linker and a reporter group without compromising the core pharmacophore responsible for biological activity. The choice of linker length and composition is critical to ensure that the attached probe does not sterically hinder the interaction of the parent compound with its biological target.

Table 3: Potential Strategies for the Synthesis of Bioconjugates and Chemical Probes from this compound

Bioconjugate/Probe TypeSynthetic StrategyKey ReagentsPotential ApplicationRationale/Reference
Biotinylated ProbeAcylation of the amino groupBiotin-NHS esterAffinity-based protein pulldown, target identificationNHS esters are commonly used for bioconjugation to primary amines. youtube.com
Fluorescent ProbeAcylation of the amino groupFluorescein-NHS ester, Rhodamine-NHS esterCellular imaging, localization studiesAttachment of fluorophores allows for visualization by microscopy.
Immobilized Ligand for Affinity ChromatographySchiff base formation followed by reductionAldehyde-functionalized solid support (e.g., agarose (B213101) beads)Isolation of binding partners from cell lysatesSchiff base formation is a versatile method for conjugating amines. nih.gov
Photo-affinity ProbeIntroduction of a photo-reactive group (e.g., benzophenone (B1666685), diazirine) via a linkerBenzophenone-containing carboxylic acid (activated as NHS ester)Covalent cross-linking to target proteins upon photo-activationPhoto-affinity labeling is a powerful tool for target identification.

Analytical Method Development and Research Applications Beyond Basic Identification

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are central to the analytical workflow of "5-Amino-2-(4-ethylbenzyl)phenol," enabling its separation from impurities and accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound." A well-developed HPLC method can provide information on the purity of the compound and allow for its precise quantification in various matrices.

A reversed-phase HPLC method would be the most suitable approach for "this compound." The method development would involve optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common choice for the separation of phenolic and amino compounds due to its hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter as it affects the ionization state of the amino and phenolic groups, which in turn influences the retention time and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the target compound from a wide range of impurities with different polarities.

Detection is typically achieved using a UV-Vis detector. The wavelength of detection should be set at the maximum absorbance of "this compound" to ensure the highest sensitivity. For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) would need to be established according to relevant guidelines. nih.gov

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterProposed Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to the polar amino and hydroxyl groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to silylate the active hydrogens of the amino and hydroxyl groups. This process replaces the polar protons with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound.

The derivatized sample can then be injected into the GC-MS system. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, would be suitable for the separation of the TMS-derivative of "this compound." The mass spectrometer provides highly specific detection and allows for the structural confirmation of the analyte based on its mass spectrum. The fragmentation pattern observed in the mass spectrum can be used to identify the compound unequivocally. researchgate.net

Table 2: Proposed GC-MS Method Parameters for the Analysis of Derivatized this compound

ParameterProposed Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Chiral Separation Techniques for Enantiomeric Analysis

While there is no specific literature on the chiral separation of "this compound," the presence of a stereocenter is possible depending on the synthesis route. If the compound exists as a racemic mixture, separating the enantiomers can be crucial, as they may exhibit different biological activities.

Chiral HPLC is the most common technique for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with amino and hydroxyl groups. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), would need to be carefully optimized to achieve baseline separation of the enantiomers.

Alternatively, chiral derivatization can be employed. In this approach, the enantiomers of "this compound" are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC or GC column.

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of "this compound" in complex matrices, such as environmental samples or biological fluids, often requires a sample preparation step to remove interfering substances and concentrate the analyte.

Extraction and Enrichment Protocols for Trace Analysis

For the analysis of trace levels of "this compound," an extraction and enrichment step is essential to bring the analyte to a concentration that can be detected by the analytical instrument.

Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. A sorbent material that can retain the analyte is packed into a cartridge. The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent while interfering substances pass through. The analyte is then eluted with a small volume of a suitable solvent, resulting in a concentrated and cleaner sample. For "this compound," a reversed-phase SPE sorbent like C18 or a mixed-mode cation-exchange sorbent could be employed. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte. For "this compound," a solvent like ethyl acetate or a mixture of hexane and ethyl acetate could be suitable. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency by controlling the ionization state of the analyte. researchgate.net

Derivatization for Enhanced Detectability

In addition to making the compound suitable for GC analysis, derivatization can also be used to enhance its detectability in HPLC, particularly when using fluorescence or electrochemical detection.

For fluorescence detection, a derivatizing agent that introduces a fluorophore into the "this compound" molecule can be used. Reagents that react with the primary amino group, such as dansyl chloride or fluorescamine, can significantly increase the sensitivity of the analysis.

For electrochemical detection, derivatization might not be necessary as the phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. However, if enhanced sensitivity or selectivity is required, a derivatization reaction that introduces an easily oxidizable or reducible group could be considered.

Application of this compound as a Chemical Reference Standard

The compound this compound can serve as a crucial chemical reference standard in various analytical applications. A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. The utility of this compound as a reference standard is predicated on its stability, purity, and the development of reliable analytical methods for its detection and quantification.

In analytical chemistry, reference standards are indispensable for method validation, calibration of instruments, and ensuring the accuracy and comparability of results across different laboratories and studies. For instance, in high-performance liquid chromatography (HPLC), a reference standard of this compound would be used to determine its retention time, which aids in its identification in complex mixtures. sielc.comsielc.comhelixchrom.com Furthermore, by preparing standard solutions of known concentrations, a calibration curve can be generated to quantify the amount of this compound in a sample.

The development of an analytical method for this compound would involve optimizing various parameters to achieve good separation and peak symmetry. mfd.org.mk This could include selecting an appropriate stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. sielc.comsielc.commfd.org.mk Detection would likely be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. sielc.comsielc.com

The validation of such an analytical method would assess its specificity, linearity, accuracy, precision, and robustness, ensuring that it is suitable for its intended purpose. mfd.org.mknih.gov The stability of standard and sample solutions containing this compound would also be evaluated over time and under different storage conditions. mfd.org.mk

Hypothetical data for the validation of an HPLC method for the quantification of this compound is presented in the table below.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

Parameter Specification Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Accuracy (%) 98.0 - 102.0 99.5
Precision (RSD, %) ≤ 2.0 1.2
Limit of Detection (LOD) Reportable 0.05 µg/mL

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or a biological pathway. chem-station.com By replacing one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), it becomes possible to follow the molecule and its fragments. This approach provides invaluable insights into reaction mechanisms that are often unattainable by other means. researchgate.netnih.govbohrium.com

For a compound like this compound, isotopic labeling can be employed to elucidate its role in various chemical transformations. The introduction of an isotopic label does not significantly alter the chemical properties of the molecule, but the mass difference can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Deuterium or Carbon-13 Labeling Strategies

The choice between deuterium and carbon-13 labeling depends on the specific research question. Deuterium labeling is often used to probe reactions involving the breaking of carbon-hydrogen bonds due to the kinetic isotope effect (KIE), where the heavier C-D bond reacts more slowly than a C-H bond. chem-station.com Carbon-13 labeling, on the other hand, is ideal for tracing the carbon skeleton of the molecule through a reaction sequence. chemrxiv.org

Deuterium Labeling Strategies:

For this compound, deuterium atoms could be selectively introduced at various positions:

On the aromatic rings: Replacing hydrogen atoms on either the phenol (B47542) or the ethylbenzyl ring with deuterium. This can be useful for studying electrophilic aromatic substitution reactions.

On the amino group: Replacing the hydrogens of the -NH₂ group with deuterium to form -ND₂. This would be informative for reactions where the amino group acts as a nucleophile or is involved in hydrogen bonding.

On the ethyl group: Labeling the methylene (B1212753) (-CH₂-) or methyl (-CH₃) group of the ethyl substituent. This could help in understanding reactions involving this alkyl chain.

On the benzylic methylene bridge: Deuterating the -CH₂- group connecting the two aromatic rings would be critical for studying reactions that involve this linkage.

Carbon-13 Labeling Strategies:

Specific carbon atoms within the this compound molecule can be replaced with ¹³C:

At the C-5 position: Labeling the carbon atom attached to the amino group to follow its fate in reactions involving this part of the molecule.

At the C-2 position: Introducing ¹³C at the carbon bearing the benzyl (B1604629) group to investigate rearrangements or cleavage of this bond.

Within the ethylbenzyl group: Labeling the benzylic carbon or one of the carbons in the ethyl group to trace the path of this substituent.

Tracing Reaction Pathways via Labeled Analogs

Once a labeled analog of this compound is synthesized, it can be used as a tracer in a chemical reaction. By analyzing the isotopic distribution in the products and intermediates, the reaction mechanism can be pieced together.

For example, if a reaction is hypothesized to proceed via cleavage of the bond between the phenol ring and the benzyl group, a ¹³C label at the benzylic carbon would allow for the definitive tracking of this fragment. If the ¹³C label appears in a specific product, it confirms that this product originated from the ethylbenzyl portion of the starting material.

Similarly, deuterium labeling can be used to determine which C-H bonds are broken during a reaction. If a deuterium atom at a specific position is lost or retained in the product, it provides strong evidence for or against the involvement of that position in the reaction mechanism. researchgate.net

The table below illustrates a hypothetical experiment where deuterium-labeled this compound is used to probe a hypothetical oxidation reaction.

Table 2: Hypothetical Study of an Oxidation Reaction using Deuterium-Labeled this compound

Labeled Position Expected Product if C-H at Labeled Position is Cleaved Observed Product (Hypothetical) Mechanistic Implication
Benzylic -CD₂- Product with loss of one deuterium atom Product retains both deuterium atoms The benzylic C-H bonds are not cleaved in the rate-determining step.
Aromatic C-H on phenol ring Product with loss of deuterium from the ring Product with loss of deuterium from the ring The phenolic ring is directly involved in the oxidation process.

By systematically applying these isotopic labeling strategies, researchers can gain a detailed understanding of the chemical reactivity of this compound and its role in various chemical processes.

Exploratory Biochemical and Material Science Research Applications Strictly in Vitro or Theoretical

In vitro Enzyme Binding and Inhibition Studies

No specific in vitro studies on the binding or inhibition of enzymes by 5-Amino-2-(4-ethylbenzyl)phenol have been identified in the current body of scientific literature. Research in this area would be crucial to understanding its potential as a modulator of enzyme activity.

Evaluation as a Ligand for Specific Enzymes (e.g., GSTs, hydrolases)

There are no available studies evaluating this compound as a ligand for specific enzymes such as Glutathione S-transferases (GSTs) or hydrolases. Such investigations would typically involve screening the compound against a panel of purified enzymes to identify any potential binding interactions.

Mechanistic Characterization of Enzyme-Compound Interactions in Cell-Free Systems

Without initial binding data, no mechanistic studies on the interaction between this compound and any enzyme in a cell-free system have been performed. This level of characterization would follow the discovery of a significant binding event and would aim to elucidate the mode of action, such as competitive, non-competitive, or uncompetitive inhibition.

Structure-Binding Relationship Studies with Purified Enzymes

Structure-binding relationship studies require a series of analogous compounds to be tested against a purified enzyme to determine how structural modifications affect binding affinity and activity. No such studies involving this compound have been published.

Investigating Interactions with Model Biological Systems (in vitro membranes, proteins)

Investigations into the interactions of this compound with model biological systems are not present in the available literature. These studies are fundamental to predicting a compound's behavior in a biological environment.

Lipophilicity and Membrane Permeability Studies (Theoretical or in vitro)

No experimentally determined or theoretically calculated lipophilicity (e.g., LogP) or membrane permeability data for this compound are available. Such data is essential for predicting its ability to cross biological membranes.

Hypothetical Data Table for Lipophilicity and Permeability:

ParameterPredicted/Experimental ValueMethod
LogP Not AvailableNot Available
CLogP Not AvailableNot Available
TPSA (°A²) Not AvailableNot Available
Permeability (PAMPA) Not AvailableNot Available

Protein Binding Affinity in Model Systems

There is no information regarding the protein binding affinity of this compound in model systems, such as human serum albumin (HSA) or alpha-1-acid glycoprotein (B1211001) (AAG). These studies are critical for understanding the distribution and availability of a compound in a biological system.

Hypothetical Data Table for Protein Binding Affinity:

Model ProteinBinding Affinity (Kd)Technique
Human Serum Albumin (HSA) Not AvailableNot Available
Alpha-1-Acid Glycoprotein (AAG) Not AvailableNot Available

Potential as a Fluorescent Probe or Spectroscopic Tag

Design and Synthesis of Fluorescent Derivatives

There is currently no publicly available information on the design or synthesis of fluorescent derivatives based on the this compound scaffold.

Photophysical Characterization in Various Environments

Due to the lack of synthesized fluorescent derivatives, no photophysical characterization data, such as absorption and emission spectra, quantum yields, or fluorescence lifetimes, have been reported.

Material Science Applications for Functional Polymers or Dyes

Incorporation into Polymer Backbones

No studies have been found that describe the polymerization of this compound or its incorporation as a monomer into polymer chains.

Exploration of Chromogenic Properties

There is no available research on the chromogenic behavior of this compound or its derivatives, which would involve changes in color in response to external stimuli.

Advanced Functional Materials with Tunable Properties

The potential for creating advanced functional materials from this compound remains theoretical, as no research has been published on this topic.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

There are no documented synthetic routes for 5-Amino-2-(4-ethylbenzyl)phenol in the scientific literature. The development of novel synthetic pathways would first require the establishment of at least one viable method of its preparation.

Deeper Mechanistic Understanding of Key Transformations

As no chemical transformations involving this compound have been reported, there are no mechanisms to study or understand in greater depth.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, whether through quantitative structure-activity relationship (QSAR) studies or other computational methods, requires a dataset of known properties. For this compound, this fundamental data is absent.

Identification of Undiscovered Chemical Reactivity

The chemical reactivity of this compound has not been explored. Therefore, it is not possible to identify any "undiscovered" reactivity.

New Frontiers in Exploratory Applications for this compound as a Research Tool

The potential of this compound as a research tool is entirely unknown, as it has not been utilized in any reported research context.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 5-Amino-2-(4-ethylbenzyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis approach is often utilized. First, the condensation of 2,4-diaminophenol derivatives with substituted benzoic acids in polyphosphoric acid (PPA) facilitates the formation of benzoxazole intermediates. Subsequent functionalization at the amino group via reductive alkylation or coupling reactions introduces the 4-ethylbenzyl moiety. Reaction optimization includes temperature control (e.g., 110–130°C for PPA-mediated cyclization) and solvent selection (e.g., DMF for coupling reactions). Purity is ensured via recrystallization or column chromatography .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : The aromatic protons of the phenol and ethylbenzyl groups appear as distinct multiplets in the δ 6.5–7.5 ppm range. The NH₂ proton typically resonates as a singlet near δ 5.0–5.5 ppm.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows an [M+H]⁺ peak corresponding to the molecular formula C₁₅H₁₇NO. High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., 239.1285 g/mol).
  • ¹³C NMR : Signals for the ethylbenzyl methylene (δ 35–40 ppm) and quaternary carbons (e.g., aromatic C-O) aid in structural assignment .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in substituent positioning or assay conditions. To resolve this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with methoxy groups) and compare IC₅₀ values across standardized assays.
  • Assay Validation : Use control compounds (e.g., ciprofloxacin for antibacterial tests) and replicate experiments under identical pH, temperature, and cell-line conditions.
  • Computational Modeling : Dock derivatives into target proteins (e.g., kinase enzymes) to predict binding affinities and correlate with experimental data .

Q. How can the photophysical properties of this compound be exploited in fluorescent dye applications?

  • Methodological Answer : The phenol and amino groups enable coordination with metal ions (e.g., Al³⁺, Zn²⁺), forming luminescent complexes. To evaluate:

  • Fluorescence Spectroscopy : Measure emission maxima (λem) and quantum yields (Φ) in solvents of varying polarity (e.g., ethanol vs. DMSO).
  • Chelation Studies : Titrate metal salts into solutions of the compound and monitor fluorescence enhancement via spectrophotometry.
  • Stability Testing : Assess photobleaching resistance under UV irradiation (e.g., 365 nm for 24 hours) .

Q. What experimental designs are critical for assessing the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ or radioactive [γ-³²P]ATP assays to measure inhibition of target kinases (e.g., EGFR, VEGFR). Include staurosporine as a positive control.
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7).
  • Toxicity Profiling : Compare IC₅₀ values in normal vs. cancerous cells (e.g., HEK293 vs. A549) to assess selectivity. Dose-response curves (0.1–100 μM) and Hill slope analysis refine potency estimates .

Methodological Considerations for Data Reproducibility

Q. How can crystallographic data for this compound derivatives be refined to resolve disorder in the ethylbenzyl group?

  • Methodological Answer : Use SHELXL for structure refinement. Apply restraints to the ethyl group’s torsion angles and occupancy factors. Validate with residual density maps (e.g., Fo-Fc) and the Rint value (<5%). For severe disorder, consider modeling alternative conformers or excluding the problematic moiety from refinement .

Q. What analytical techniques differentiate between regioisomers in synthetic pathways?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers. Monitor retention times and MS/MS fragmentation patterns.
  • NOESY NMR : Detect spatial proximity between the ethylbenzyl methyl protons and aromatic protons to confirm substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.